

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-nitroindane

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Compound of Interest

Compound Name: 2-Hydroxy-5-nitroindane

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Abstract

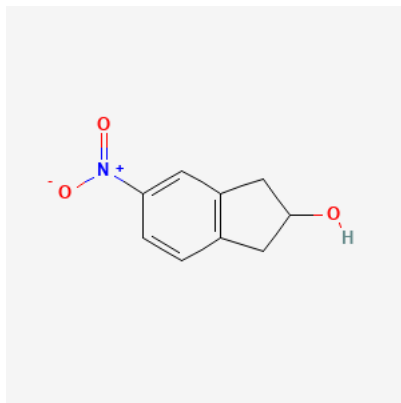
2-Hydroxy-5-nitroindane is a functionalized indane derivative possessing a unique combination of a bicyclic core, a secondary alcohol, and an aromatic nitro group. While not extensively characterized in mainstream literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. The hydroxyl group offers a reactive site for esterification or etherification, the nitro group can be readily reduced to an amine for further functionalization, and the rigid indane scaffold provides a valuable template for conformational constraint in drug design. This guide synthesizes available data on its properties from computational predictions and spectral data from analogous compounds to provide a foundational reference for researchers. We present its core physicochemical properties, a proposed synthetic pathway, expected analytical characterizations, and a discussion of its potential applications and safety considerations.

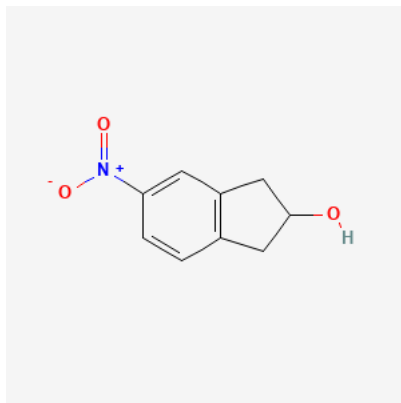
Chemical Identity and Molecular Structure

2-Hydroxy-5-nitroindane, also known as 5-Nitro-2-indanol, is identified by its indane core structure substituted at the 2-position with a hydroxyl group and at the 5-position with a nitro group.

- IUPAC Name: 5-nitro-2,3-dihydro-1H-inden-2-ol

- Molecular Formula: C₉H₉NO₃[\[1\]](#)
- CAS Number: 76445-32-6
- Canonical SMILES: C1C(C2=CC(=C(C=C2)C1)--INVALID-LINK--[O-])O
- Molecular Weight: 179.17 g/mol [\[1\]](#)



- Chemical Structure:  Source: PubChem CID 3685927[\[1\]](#)

Physicochemical Properties

Experimental data for **2-Hydroxy-5-nitroindane** is limited. The following table consolidates computationally predicted properties from authoritative databases and expected properties based on structurally related analogs.

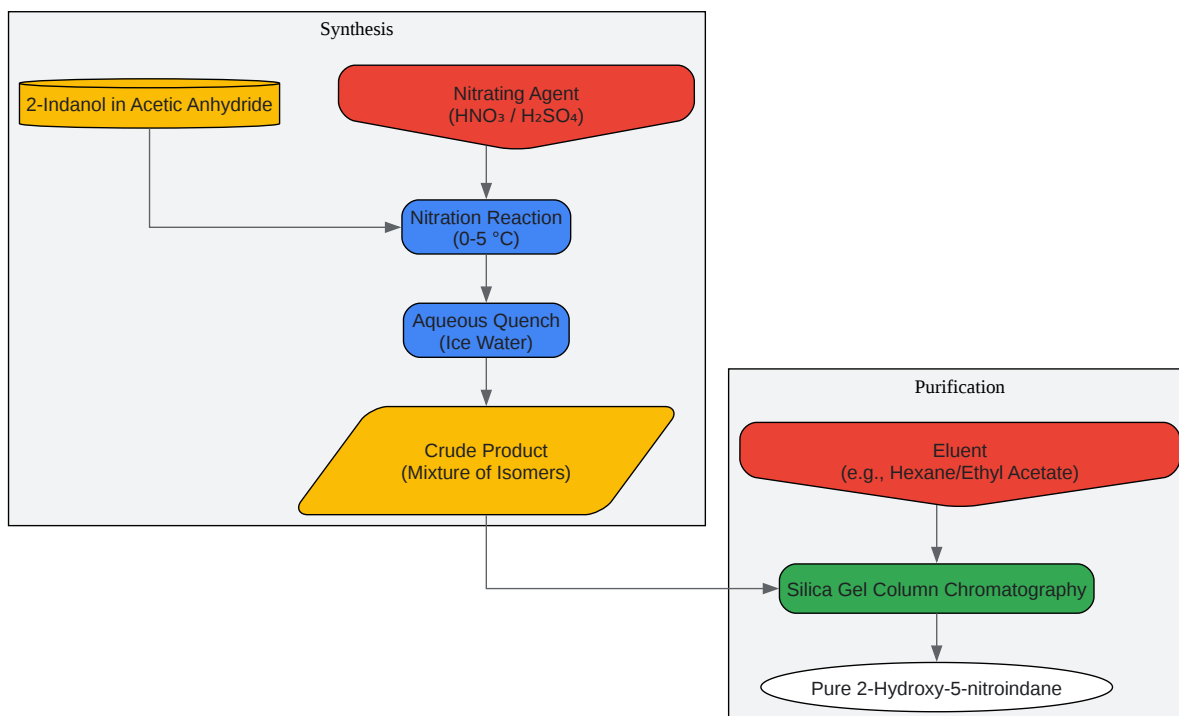
Property	Value / Expected Range	Source / Rationale
Molecular Weight	179.17 g/mol	PubChem[1]
XLogP3	1.6	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[1]
Appearance	Expected to be a pale yellow to brown solid	Based on analogs like 2-Hydroxy-5-nitrobenzaldehyde[2]
Melting Point	Not available. Expected > 90 °C	Analogues like 2-Hydroxy-5-nitrotoluene melt at 93-98 °C[3]
Boiling Point	Not available. Prone to decomposition at high temp.	Nitroaromatic compounds can have poor thermal stability[4]
Solubility	Sparingly soluble in water; soluble in polar organic solvents (e.g., Ethanol, DMSO, Acetone)	General property of polar organic molecules
pKa (Phenolic Proton)	~7-8	The electron-withdrawing nitro group lowers the pKa compared to unsubstituted phenols.

Synthesis and Purification

A definitive, published synthesis for **2-Hydroxy-5-nitroindane** is not readily available. However, a logical and robust synthetic route can be proposed starting from the commercially available 2-Indanol. The core transformation is the regioselective nitration of the aromatic ring. The hydroxyl group is an ortho-, para-director; however, steric hindrance at the ortho-positions (4 and 6) favors substitution at the para-position (5).

Proposed Synthetic Workflow

The proposed synthesis involves the controlled nitration of 2-Indanol using a standard nitrating agent, followed by an aqueous workup and purification by recrystallization or column chromatography.



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Caption: Proposed workflow for synthesis and purification of **2-Hydroxy-5-nitroindane**.

Experimental Protocol (Predictive)

Causality Statement: The following protocol is designed based on standard procedures for the nitration of activated aromatic rings. Acetic anhydride is used as a solvent and scavenger to prevent side reactions. The low temperature is critical to control the exothermic reaction and minimize the formation of dinitrated and other byproducts.

- **Preparation:** In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Indanol (1.0 eq) in acetic anhydride (5-10 volumes) and cool the mixture to 0 °C in an ice-salt bath.
- **Nitration:** Slowly add a pre-chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (0.2 eq) dropwise via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
- **Workup:** Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice (10-20 volumes). A precipitate should form.
- **Isolation:** Stir the ice-water mixture until all the ice has melted. Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
- **Purification:** Dry the crude solid under vacuum. The primary impurity is likely the 4-nitro isomer. Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be attempted.
- **Characterization:** Confirm the structure and purity of the isolated product using NMR, IR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

The identity and purity of synthesized **2-Hydroxy-5-nitroindane** would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (in CDCl_3 or DMSO-d_6):
 - Aromatic Protons: Expect three distinct signals in the aromatic region (~ 7.5 - 8.5 ppm). The proton ortho to the nitro group (H-4) will be the most downfield, likely a doublet. The proton meta to the nitro group (H-6) will appear as a doublet of doublets, and the proton ortho to the C-1 methylene (H-7) will be a doublet.
 - Hydroxyl Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent (typically 2-5 ppm).
 - Indane Protons: The methine proton at C-2 (CH-OH) will be a multiplet around 4.5-5.0 ppm. The four methylene protons at C-1 and C-3 will appear as complex multiplets in the aliphatic region (~ 2.8 - 3.5 ppm).
- ^{13}C NMR (in CDCl_3 or DMSO-d_6):
 - Aromatic Carbons: Expect six signals. The carbon bearing the nitro group (C-5) and the quaternary carbons (C-3a, C-7a) will be significantly deshielded.
 - Aliphatic Carbons: The carbon bearing the hydroxyl group (C-2) will appear around 65-75 ppm. The two methylene carbons (C-1, C-3) will be found further upfield (~ 30 - 40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.^[5]

- O-H Stretch: A strong, broad absorption band in the region of 3200 - 3500 cm^{-1} .
- Aromatic C-H Stretch: Medium to weak bands just above 3000 cm^{-1} (~ 3050 - 3150 cm^{-1}).
- Aliphatic C-H Stretch: Medium bands just below 3000 cm^{-1} (~ 2850 - 2960 cm^{-1}).

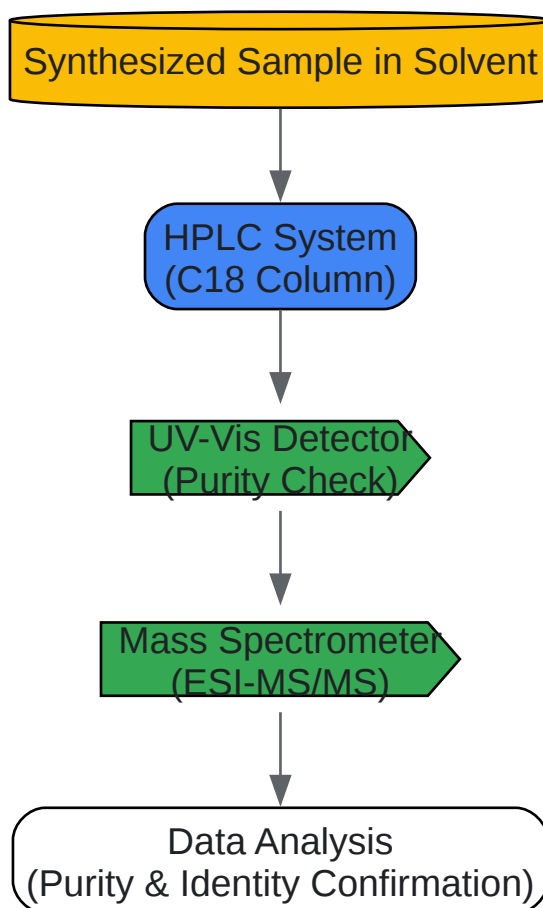
- N-O Asymmetric Stretch: A strong, sharp absorption band around 1500-1550 cm^{-1} .^[5]
- N-O Symmetric Stretch: A strong, sharp absorption band around 1330-1370 cm^{-1} .^[5]
- C-O Stretch: A medium to strong band in the fingerprint region, ~1050-1150 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.^[6]

- Electrospray Ionization (ESI):
 - Positive Mode: Expect to observe the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 180.1.
 - Negative Mode: Expect to observe the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 178.1.
- Expected Fragmentation: Common fragmentation pathways would include the loss of water (-18 Da), the loss of the nitro group (-46 Da), or combinations thereof.

Analytical Workflow Diagram



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Caption: Typical analytical workflow for purity and identity confirmation.

Chemical Reactivity and Stability

- Reactivity: The molecule possesses three key reactive sites:
 - Hydroxyl Group: Can undergo O-alkylation, acylation (esterification), or oxidation to the corresponding ketone (5-nitro-2-indanone).[7]
 - Nitro Group: Can be readily reduced to an amino group using standard reducing agents (e.g., SnCl_2 , $\text{H}_2/\text{Pd-C}$, $\text{Na}_2\text{S}_2\text{O}_4$). This opens a vast pathway for derivatization into amides, sulfonamides, or for use in Sandmeyer reactions.
 - Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the nitro group. Nucleophilic aromatic substitution is possible under harsh conditions.

- **Stability:** The compound should be stable under standard laboratory conditions (room temperature, protected from light). As a nitroaromatic compound, it may be sensitive to heat and shock, although the single nitro group makes it much less hazardous than polynitrated compounds.^[4] It should be stored in a cool, dark place.

Applications in Research and Drug Development

2-Hydroxy-5-nitroindane is a valuable scaffold for chemical biology and drug discovery.

- **Building Block for Libraries:** The orthogonal reactivity of the hydroxyl and nitro groups makes it an ideal starting point for creating diverse chemical libraries for screening. The nitro group can serve as a masked amine.
- **Scaffold for Bioactive Molecules:** The indane core is a known pharmacophore that provides conformational rigidity. It can be used to mimic phenyl or benzyl groups while restricting their rotation, which can lead to improved binding affinity and selectivity for biological targets.
- **Nitroaromatic Prodrugs:** Nitroaromatic compounds are widely used as prodrugs for hypoxic cancer cells or as anti-infective agents.^[8] The nitro group can be bio-reduced in low-oxygen environments to a cytotoxic species, a strategy used in oncology.^[8] This compound could serve as a precursor for such agents.

Safety and Handling

No specific toxicological data for **2-Hydroxy-5-nitroindane** is available. However, based on related compounds like 5-Nitroindan, appropriate precautions must be taken.^[9]

- **GHS Hazard Statements (Inferred):**
 - May cause skin irritation (H315).^[9]
 - May cause serious eye irritation (H319).^[9]
 - May cause respiratory irritation (H335).^[9]
- **Handling:**
 - Work in a well-ventilated fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Store away from heat and strong oxidizing agents.

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